Product packaging for Cholesteryl isostearate(Cat. No.:CAS No. 83615-24-1)

Cholesteryl isostearate

Cat. No.: B3287033
CAS No.: 83615-24-1
M. Wt: 653.1 g/mol
InChI Key: JBBRZDLNVILTDL-XNTGVSEISA-N
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Description

Cholesteryl Isostearate (CAS 83615-24-1) is a chemical compound with the formula C45H80O2 and a molecular weight of 651.12 g/mol . It is an ester formed from cholesterol and isostearic acid, characterized by its waxy texture and good thermal stability, with a melting point typically ranging from 40°C to 45°C . This structure gives it a low melting point and excellent solubility in oils and organic solvents, while being insoluble in water . In research, particularly in the development of cosmetics and dermatological formulations, this compound serves as a high-performance biomimetic ingredient . It mimics the structure of lipids found in the skin's intercellular matrix, which is key to studying and improving the skin's water-retaining ability and barrier function . Its main research applications include its use as an emollient and conditioning agent in studies focused on skin hydration, and as a texture enhancer and stabilizer in the development of emulsions, gels, and lotions . Its non-greasy feel also makes it a compound of interest for improving the sensory attributes of topical formulations . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H80O2 B3287033 Cholesteryl isostearate CAS No. 83615-24-1

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 16-methylheptadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H80O2/c1-34(2)21-18-16-14-12-10-8-9-11-13-15-17-19-24-43(46)47-38-29-31-44(6)37(33-38)25-26-39-41-28-27-40(36(5)23-20-22-35(3)4)45(41,7)32-30-42(39)44/h25,34-36,38-42H,8-24,26-33H2,1-7H3/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBRZDLNVILTDL-XNTGVSEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCCCCCCCCCCC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H80O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

653.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83615-24-1
Record name Cholesteryl isostearate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083615241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CHOLESTERYL ISOSTEARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JD5KDN9464
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis and Enzymatic Formation Pathways

Chemical Synthesis Methodologies for Cholesteryl Isostearate Analogs

The chemical synthesis of cholesteryl esters, including analogs of this compound, is primarily achieved through the esterification of cholesterol with the corresponding fatty acid or its more reactive derivative. This process is fundamental in creating standards for research and in the synthesis of novel cholesterol derivatives to study their properties.

A common laboratory method involves the reaction of cholesterol with an activated form of the fatty acid, such as an acyl chloride or anhydride, in the presence of a base catalyst. For instance, isostearic acid would first be converted to isostearoyl chloride. The subsequent reaction with cholesterol would yield this compound. These synthesis methods allow for the creation of a wide variety of cholesteryl ester analogs with high purity, which are essential for investigating their physical and biological properties.

Enzymatic Esterification of Cholesterol by Acyltransferases

In biological systems, the formation of cholesteryl esters is a precisely regulated enzymatic process catalyzed by acyltransferases. This esterification is crucial for packaging cholesterol into a more hydrophobic form for transport within lipoproteins and for storage within cells, preventing the toxic accumulation of free cholesterol. Two key enzyme families are responsible for the majority of cholesteryl ester synthesis: Lecithin-Cholesterol Acyltransferase (LCAT) in the plasma and Acyl-CoA:Cholesterol Acyltransferase (ACAT) within cells.

Lecithin-Cholesterol Acyltransferase (LCAT) is a crucial enzyme found in the bloodstream that is primarily associated with high-density lipoprotein (HDL) particles. creative-proteomics.comchemicalbook.comworthington-biochem.com LCAT's main function is to catalyze the transfer of a fatty acid from the sn-2 position of phosphatidylcholine (lecithin) to the hydroxyl group of cholesterol, forming a cholesteryl ester. creative-proteomics.comchemicalbook.com This reaction is a key step in the maturation of HDL particles, transforming nascent, discoidal HDL into larger, spherical HDL. chemicalbook.com

The esterification of cholesterol by LCAT traps cholesterol within the core of the HDL particle, preventing its return to peripheral tissues and facilitating its transport to the liver for excretion, a process known as reverse cholesterol transport. creative-proteomics.com LCAT is responsible for the formation of the majority of cholesteryl esters found in circulating lipoproteins. chemicalbook.com

Within cells, the esterification of cholesterol is primarily carried out by the Acyl-CoA:Cholesterol Acyltransferase (ACAT) enzymes, also known as Sterol O-acyltransferases (SOAT). nih.govtocris.com These enzymes are located in the endoplasmic reticulum and utilize a fatty acyl-CoA as the acyl donor to esterify cholesterol. nih.govtocris.com This process is vital for storing excess cholesterol in lipid droplets and for providing cholesteryl esters for the assembly of lipoproteins in the liver and intestine. tocris.com In mammals, there are two main isoforms of ACAT, ACAT1 and ACAT2, which have distinct tissue distributions and physiological roles. tocris.com

ACAT1 is found in a wide variety of tissues, including macrophages, adrenal glands, and steroidogenic tissues. nih.gov In macrophages, the accumulation of cholesteryl esters formed by ACAT1 is a key factor in the development of foam cells, which are a hallmark of atherosclerosis. tocris.comresearchgate.net ACAT1 plays a critical role in cellular cholesterol homeostasis by converting excess free cholesterol into a storable form, thereby protecting cells from cholesterol-induced toxicity. tocris.comresearchgate.netnih.gov

ACAT2 is primarily expressed in the enterocytes of the small intestine and in hepatocytes of the liver. tocris.comnih.gov In the intestine, ACAT2 is essential for the absorption of dietary cholesterol, as it esterifies the absorbed cholesterol before it is packaged into chylomicrons for transport to the liver. wikipedia.org In the liver, ACAT2 provides the cholesteryl esters necessary for the assembly and secretion of very-low-density lipoproteins (VLDL). tocris.com Studies have shown that ACAT2 is the major cholesterol-esterifying enzyme in the human liver. gosset.ai

Contribution of Acyl-CoA:Cholesterol Acyltransferase (ACAT) Isoforms to Intracellular Cholesteryl Ester Synthesis

Characterization of Esterification Reaction Kinetics and Mechanisms

The kinetics and mechanisms of cholesterol esterification by both LCAT and ACAT have been extensively studied to understand their regulation and role in lipid metabolism.

The LCAT reaction occurs in two main steps. First, LCAT exhibits phospholipase activity, cleaving the fatty acid from the sn-2 position of phosphatidylcholine. This is followed by the acyltransferase activity, where the cleaved fatty acid is transferred to cholesterol. creative-proteomics.com The activity of LCAT is allosterically activated by its primary protein cofactor, apolipoprotein A-I, on the surface of HDL particles.

ACAT enzymes are allosteric enzymes that are regulated by the concentration of their substrates, particularly cholesterol. nih.gov When cellular cholesterol levels rise, the activity of ACAT increases to promote the storage of excess cholesterol as cholesteryl esters. nih.gov ACAT1 is thought to possess two distinct sterol binding sites: a substrate-binding site and an allosteric activator site, allowing for fine-tuned regulation by cellular sterol levels. youtube.comnih.gov The table below summarizes key characteristics of the primary enzymes involved in cholesteryl ester synthesis.

EnzymeLocationAcyl DonorPrimary Function
LCAT Plasma (associated with HDL)PhosphatidylcholineHDL maturation, Reverse cholesterol transport
ACAT1 Ubiquitous (intracellular)Acyl-CoAIntracellular cholesterol storage, Foam cell formation
ACAT2 Intestine, Liver (intracellular)Acyl-CoADietary cholesterol absorption, VLDL assembly

Advanced Analytical Methodologies for Cholesteryl Isostearate Characterization

Mass Spectrometry (MS)-Based Approaches for Structural Elucidation and Quantification

Mass spectrometry is a cornerstone for the analysis of cholesteryl esters like cholesteryl isostearate, although their inherent hydrophobicity, chemical inertness, and poor ionization present significant challenges. nih.govacs.orgbiorxiv.org Various MS-based strategies, often coupled with chromatographic separation, have been developed to overcome these hurdles and enable comprehensive analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Lipidomics Profiling

Liquid chromatography-mass spectrometry (LC-MS) is a powerful and widely used technique for the analysis of complex lipid mixtures, including the profiling of cholesteryl esters in biological samples. nih.govacs.org This approach combines the separation capabilities of liquid chromatography with the sensitive detection and identification power of mass spectrometry. youtube.com Reverse-phase LC is commonly employed, which separates lipids based on their hydrophobicity, improving the ability to identify and quantify individual molecular species. youtube.combiorxiv.org The development of high-throughput lipidomics-compatible LC-MS methods allows for the robust detection and quantification of cholesteryl esters without the need for chemical derivatization, which is often required for other methods. biorxiv.orgbiorxiv.org

Electrospray ionization (ESI) is a soft ionization technique frequently coupled with LC for the analysis of lipids. nih.gov However, neutral lipids like this compound ionize poorly with ESI. nih.govresearchgate.net To enhance ionization efficiency, the formation of adducts with cations is a common strategy. Cholesteryl esters are often detected as ammoniated ([M+NH₄]⁺), sodiated ([M+Na]⁺), or lithiated ([M+Li]⁺) adducts in positive ion mode. nih.govnih.govnih.gov

The choice of adduct can significantly influence signal intensity and fragmentation patterns. For instance, ESI can generate strong signal intensities for [M+Na]⁺ and [M+NH₄]⁺ precursor ions for various cholesteryl esters. researchgate.net Lithiated adducts have been shown to provide enhanced ionization and more informative fragmentation in tandem mass spectrometry compared to other adducts. nih.govresearchgate.net

Table 1: Common Adducts in ESI-MS for Cholesteryl Ester Analysis
Adduct IonAdduct FormulaTypical ApplicationAdvantagesReference
Ammonium[M+NH₄]⁺General cholesteryl ester profilingCommonly used, produces characteristic fragments nih.govnih.gov
Sodium[M+Na]⁺High sensitivity detectionOften produces strong signals nih.govresearchgate.net
Lithium[M+Li]⁺Structural elucidation via MS/MSEnhances fragmentation for detailed structural analysis nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) is crucial for the unambiguous identification of specific cholesteryl ester molecules within a complex sample. researchgate.net This technique involves the selection of a specific precursor ion (e.g., the [M+NH₄]⁺ adduct of this compound) which is then fragmented through collision-induced dissociation (CID) to produce characteristic product ions.

A hallmark of cholesteryl ester fragmentation in MS/MS is the generation of a prominent fragment ion corresponding to the cholesterol backbone. When ammoniated adducts are fragmented, they typically yield a robust cholestane (B1235564) positive ion at a mass-to-charge ratio (m/z) of 369.3. nih.gov Similarly, performing a neutral loss scan for 368.5 Da (the mass of the neutral cholesterol moiety after water loss) is a specific method to detect all cholesteryl esters present in a sample. nih.govresearchgate.netnih.gov For a lithiated adduct of a cholesteryl ester, CID analysis yields both the cholestane fragment and a positively-charged lithiated adduct of the fatty acid. nih.gov This allows for the precise identification of the fatty acyl chain, such as isostearate, attached to the cholesterol.

A primary difficulty in the analysis of neutral lipids like this compound is their pronounced hydrophobicity and low ionization efficiency. nih.govacs.orgbiorxiv.org These molecules lack easily ionizable functional groups, making their detection by ESI-MS inherently challenging. nih.govresearchgate.net This poor ionization is a consequence of the weak dipole moment of these lipids. nih.gov

Furthermore, the aliphatic chain length and degree of unsaturation of the fatty acid can influence the ionization efficiency, which complicates accurate quantification. nih.gov While strategies like adduct formation significantly improve detection, challenges remain in achieving consistent and uniform ionization across different cholesteryl ester species, which is critical for accurate relative and absolute quantification in lipidomics studies. nih.govnih.gov The limited availability of appropriate internal standards for every lipid species also poses a significant challenge for precise quantification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a classic and robust technique for the analysis of sterols and their esters. nih.gov For this compound, GC-MS can provide quantitative information and confirm the identity of the fatty acyl chain. However, a significant limitation of GC-MS for this class of compounds is the low volatility of cholesteryl esters. biorxiv.orgnih.gov

To overcome this, a chemical derivatization step is typically required to increase the volatility of the analytes. nih.govpherobase.com This often involves transesterification to release the isostearic acid, which is then derivatized (e.g., as a methyl ester) for analysis, or silylation of the cholesterol moiety after hydrolysis. nih.gov While effective, these sample preparation steps can be cumbersome and time-consuming. biorxiv.org High-temperature GC-MS (HTGC-MS) has been developed to separate high molecular weight and lipophilic compounds like cholesteryl esters, allowing for their analysis without derivatization and providing successful separation of various cholesteryl ester species. nih.gov

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) has emerged as a powerful tool, particularly for the spatial analysis of lipids directly from tissue sections, a technique known as MALDI imaging mass spectrometry (MALDI-IMS). nih.govresearchgate.net This method allows for the visualization of the distribution of specific lipids, including cholesteryl esters, within a biological tissue sample. nih.gov

In MALDI-MS, the analyte is co-crystallized with a matrix compound that absorbs laser energy, facilitating the desorption and ionization of the analyte molecules. researchgate.net While MALDI-MS imaging for cholesterol is well-established, its application for detailed cholesteryl ester profiling is still developing. biorxiv.org Combining MALDI-IMS for spatial localization with LC-MS/MS for detailed structural characterization provides a comprehensive understanding of the lipidome of a tissue sample. biorxiv.orgresearchgate.net

Table 2: Comparison of MS-Based Techniques for this compound Analysis
TechniquePrimary ApplicationKey AdvantagesKey LimitationsReference
LC-ESI-MS/MSLipidomics profiling, quantification, structural identificationHigh sensitivity and specificity; no derivatization neededPoor ionization of neutral lipids; ion suppression effects nih.govacs.orgresearchgate.net
GC-MSQuantification of fatty acid profileHigh chromatographic resolution; robust and establishedRequires derivatization for volatility; can be time-consuming biorxiv.orgnih.govnih.gov
MALDI-MSTissue imaging, spatial distribution analysisLabel-free imaging; direct analysis from tissueChallenges in absolute quantification; complex sample preparation nih.govresearchgate.netbiorxiv.org

Ambient Ionization Mass Spectrometry (AIMS) in Cholesterol Ester Analysis

Ambient Ionization Mass Spectrometry (AIMS) has emerged as a powerful tool for the analysis of lipids, including cholesterol esters, directly from samples in their native state with minimal preparation. semanticscholar.orgscienceopen.com This family of techniques allows for the in situ visualization and identification of a multitude of compounds under ambient conditions. semanticscholar.orgresearchgate.net

One prominent AIMS technique, Desorption Electrospray Ionization (DESI), is a spray-based method that generates ions from a sample surface at atmospheric pressure. springernature.comresearchgate.net DESI-MS has been effectively utilized for the lipidomic analysis of tissues, providing detailed lipid profiles that include cholesterol esters. researchgate.net The workflow for DESI-MS lipidomic analysis encompasses the detection and identification of lipids within complex mixtures and the ability to distinguish between similar lipid structures, such as isomers. springernature.com This is achieved by recording low-resolution single-stage mass spectra during two-dimensional or three-dimensional imaging of the sample, which maps the spatial distribution of lipids. springernature.com

The primary advantages of AIMS techniques like DESI include:

Minimal Sample Preparation: Eliminates the need for extensive extraction and separation steps that can alter the native state of the analytes. semanticscholar.orgspringernature.com

High Sensitivity and Speed: Enables rapid analysis with high sensitivity, making it suitable for high-throughput screening. semanticscholar.org

Spatial Information: Provides valuable information on the distribution of lipids within a sample, which is often lost during traditional extraction methods. confreg.org

AIMS techniques, by desorbing and ionizing compounds from the sample surface using charged microdroplets, photons, or plasma, offer a direct and efficient means for the analysis of cholesteryl esters in biological and other complex samples. semanticscholar.org

Lithiated Adducts in Cholesteryl Ester Analysis

The analysis of cholesteryl esters by mass spectrometry can be challenging due to their inherent weak dipole moment, which results in relatively poor electrospray ionization. nih.govnih.gov The formation of lithiated adducts has been demonstrated to significantly enhance the ionization and provide class-specific fragmentation of cholesteryl esters in tandem mass spectrometry (MS/MS). nih.govnih.gov

When cholesteryl esters are analyzed as lithiated adducts, they exhibit a characteristic fragmentation pattern. Collision-activated dissociation (CAD) of the lithiated molecular ions results in a predominant neutral loss of the cholestane fragment (NL 368.5). nih.govnih.gov This specific neutral loss can be exploited using neutral loss scanning to uniformly detect all cholesterol esters present in a sample, including oxidized species. nih.govnih.gov

The key benefits of using lithiated adducts for cholesteryl ester analysis include:

Enhanced Ionization: Lithium ions form stable adducts with cholesteryl esters, leading to improved signal intensity in the mass spectrometer. nih.govscite.ai

Specific Fragmentation: The predictable neutral loss of cholestane provides a highly specific method for identifying and quantifying cholesteryl esters in complex mixtures. nih.govnih.gov

Comprehensive Detection: Neutral loss scanning for 368.5 Da allows for the detection of a wide range of cholesteryl ester species. nih.gov

This analytical approach has proven to be a new and effective strategy for assessing cholesteryl ester molecular species, overcoming some of the inherent difficulties associated with their analysis by mass spectrometry. nih.govscite.ai

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the isolation, quantification, and detailed analysis of this compound from complex lipid mixtures. High-performance liquid chromatography, thin-layer chromatography, and gas-liquid chromatography each offer unique advantages for different aspects of cholesteryl ester characterization.

High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of individual cholesteryl esters. nih.govresearchgate.net Reversed-phase HPLC, in particular, is widely employed for this purpose. A common setup involves a Zorbax ODS reversed-phase column with an isocratic elution using a mobile phase of acetonitrile (B52724) and isopropanol (B130326) (often in a 50:50, v/v ratio). nih.gov This method allows for the baseline separation of various plasma cholesteryl esters within a relatively short run time, typically around 25 minutes. nih.gov

The quantification of cholesteryl esters by HPLC is highly reproducible, with intra- and inter-assay coefficients of variation (CV) generally less than 4%. nih.gov The results obtained by HPLC show strong agreement with those from enzymatic and gas-liquid chromatographic methods, but HPLC offers the advantage of quantifying individual cholesteryl esters without the need for the tedious derivatization steps often required for gas chromatography. nih.gov

ParameterTypical Value/Condition
Column Zorbax ODS reversed-phase
Mobile Phase Acetonitrile/Isopropanol (50:50, v/v)
Elution Isocratic
Run Time ~25 minutes
Intra-assay CV < 4%
Inter-assay CV < 4%

HPLC provides a simple and robust method for monitoring plasma cholesteryl esters and can be readily applied to the analysis of lipid extracts from various biological samples. nih.govnih.gov

Thin-Layer Chromatography (TLC) in Cholesteryl Ester Fractionation

Thin-Layer Chromatography (TLC) is a valuable and straightforward technique for the fractionation of lipid classes, including the separation of cholesteryl esters from other lipids. aocs.orgnih.gov In adsorption mode using a silica (B1680970) gel stationary phase, TLC can effectively resolve major simple lipids such as cholesteryl esters, triglycerides, free fatty acids, and cholesterol in a single development step. aocs.org A common mobile phase for this separation consists of a mixture of hexane (B92381) and diethyl ether, with a small amount of formic acid to ensure the proper migration of free fatty acids. aocs.org

Argentation TLC, a variation of the technique, separates cholesteryl esters based on the degree of unsaturation in their fatty acid moiety. nih.gov This method can achieve good and reproducible resolution with short analysis times. nih.gov

The general procedure for TLC analysis of lipids involves:

Spotting: The lipid sample is applied to a silica gel plate. weebly.com

Development: The plate is placed in a chamber containing the mobile phase, which moves up the plate by capillary action. khanacademy.org

Visualization: After development, the separated lipid spots are visualized, often by spraying with a reagent like 50% sulfuric acid and heating, which chars the lipids and makes them visible as dark spots. weebly.com

TLC is a versatile and rapid method for the initial fractionation of cholesteryl esters from complex lipid extracts, providing a purified fraction for further, more detailed analysis by other techniques. nih.govresearchgate.net

Gas-Liquid Chromatography for Fatty Acyl Chain Profiling

Gas-Liquid Chromatography (GLC), also known as Gas Chromatography (GC), is the premier technique for determining the fatty acid composition of cholesteryl esters. nih.govugent.be Since cholesteryl esters themselves are not sufficiently volatile for direct GC analysis, the fatty acyl chains are first liberated and converted into more volatile derivatives, typically fatty acid methyl esters (FAMEs). sfu.ca This is achieved through a process of hydrolysis (saponification) followed by esterification. chromforum.org

The resulting FAMEs are then separated on a capillary column, often with a polar stationary phase, which allows for the resolution of fatty acids based on their chain length and degree of unsaturation. ugent.be The separated FAMEs are detected, commonly by a flame ionization detector (FID), and quantified. nih.gov

The analytical procedure generally involves:

Isolation: Cholesteryl esters are first isolated from the sample matrix. nih.gov

Derivatization: The isolated cholesteryl esters are saponified to release the fatty acids, which are then methylated to form FAMEs. chromforum.org

GLC Analysis: The FAME mixture is injected into the gas chromatograph for separation and quantification. nih.gov

This method provides detailed quantitative information about the fatty acid profile of the cholesteryl ester fraction. The coefficients of variation for major fatty acids are typically low (0.8–4.9%), ensuring accurate and reliable results. nih.gov

Spectroscopic Investigations of Molecular Structure and Conformation

Spectroscopic techniques provide invaluable insights into the molecular structure and conformation of cholesteryl esters. Methods such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are instrumental in elucidating the arrangement and dynamics of these molecules.

Deuterium (B1214612) NMR (²H NMR) spectroscopy has been used to study the molecular motion and conformation of cholesteryl esters. nih.gov Studies on deuterated cholesteryl palmitate have shown that the variation of the ²H NMR line width with the position of the deuterium atom along the acyl chain is consistent with an average conformation where the ester acyl chain is extended. nih.gov Furthermore, both ²H NMR line widths and longitudinal relaxation times indicate that the ester acyl chains possess significant mobility. nih.gov

Vibrational spectroscopy, including FTIR, is another powerful tool for examining the hydrocarbon chain conformation and packing of cholesteryl esters. nih.gov Changes in the infrared spectra can reveal alterations in the lipid phase, transitioning from a more ordered state to a disordered state with changes in temperature. nih.govresearchgate.net This allows for the measurement of lipid-lipid interactions and the degree of order within the lipid matrix. nih.gov

These spectroscopic investigations have revealed that changes in the composition of cholesteryl ester mixtures can significantly modify the hydrocarbon chain conformation and packing. nih.govresearchgate.net The nature of these changes is dependent on the specific conformation of the constituent cholesteryl esters. nih.gov

Biochemical Roles and Cellular Dynamics Non Clinical

Integration and Hydrolysis of Cholesteryl Isostearate within Lipid Metabolism

Cholesteryl esters are central to managing the cellular balance of cholesterol. They represent a more hydrophobic, inert form of cholesterol, suitable for storage and transport. wikipedia.org The integration of these esters into lipid metabolism involves a dynamic cycle of synthesis (esterification) and breakdown (hydrolysis).

The concentration of cholesteryl esters within a cell is meticulously controlled to prevent both cholesterol deficiency and toxic over-accumulation. nih.gov This regulation is achieved through a balance of biosynthesis, uptake, storage, and hydrolysis. frontiersin.org The primary enzyme responsible for synthesizing cholesteryl esters from cholesterol and a fatty acid is Acyl-CoA:cholesterol acyltransferase (ACAT). creative-proteomics.comcreative-proteomics.com This process converts free cholesterol into a more hydrophobic form that can be stored in intracellular organelles known as lipid droplets. creative-proteomics.com

The activity of ACAT is subject to feedback inhibition; high levels of intracellular cholesterol suppress the enzyme's activity, thereby reducing the rate of esterification and preventing excessive accumulation. creative-proteomics.com Conversely, when free cholesterol levels are low, ACAT activity increases to facilitate the storage of available cholesterol. creative-proteomics.com This regulatory mechanism is crucial for maintaining membrane fluidity and governing intracellular cholesterol trafficking. creative-proteomics.com Dysregulation of this balance is associated with various pathological conditions, highlighting its importance in cellular homeostasis. creative-proteomics.com

Table 1: Key Enzymes in Cholesteryl Ester Metabolism

Enzyme Function Location Regulatory Factors
Acyl-CoA:cholesterol acyltransferase (ACAT) Esterifies free cholesterol to form cholesteryl esters for storage. creative-proteomics.com Endoplasmic Reticulum (ER) creative-proteomics.com Inhibited by high intracellular cholesterol levels; stimulated by low cholesterol levels. creative-proteomics.com
Neutral Cholesteryl Esterase (nCEH) Hydrolyzes cholesteryl esters in neutral cellular compartments. creative-proteomics.com Cytosol creative-proteomics.com Activity can be modulated by cholesterol levels and hormonal signals. creative-proteomics.comnih.gov

| Acid Cholesteryl Esterase (aCEH) | Hydrolyzes cholesteryl esters in acidic cellular compartments. creative-proteomics.com | Lysosomes creative-proteomics.comnih.gov | Functions optimally at an acidic pH. nih.gov |

The mobilization of free cholesterol from its stored ester form is catalyzed by the enzyme cholesteryl esterase, also known as sterol esterase. worthington-biochem.comwikipedia.org This enzyme performs the hydrolysis of sterol esters, breaking them down into their constituent sterols and fatty acids. worthington-biochem.comcreative-enzymes.com This reaction is vital for releasing cholesterol so it can be used for membrane synthesis or other cellular processes. creative-proteomics.com

Cells contain different types of cholesteryl esterases that operate in distinct subcellular compartments. creative-proteomics.com

Neutral Cholesteryl Ester Hydrolases (nCEH) function in neutral environments like the cytosol, where they break down esters stored in lipid droplets. creative-proteomics.com The activity of nCEH is part of a continuous cycle of hydrolysis and re-esterification that fine-tunes the availability of free cholesterol. nih.gov

Acid Cholesteryl Ester Hydrolases (aCEH) , also known as lysosomal acid lipase (B570770), operate in the acidic environment of lysosomes. creative-proteomics.comnih.gov They are responsible for hydrolyzing cholesteryl esters that are taken up from the bloodstream via lipoproteins. nih.govnih.gov

This enzymatic hydrolysis is a critical control point in cholesterol metabolism, ensuring that cells can access stored cholesterol when needed. creative-proteomics.com

Cellular Uptake and Intracellular Trafficking Mechanisms of Cholesteryl Ester Analogues

The entry of cholesteryl ester analogues, particularly when formulated into nanoparticles or liposomes for research or therapeutic purposes, into cells is a complex process mediated by various endocytic pathways. nih.gov Understanding these mechanisms is crucial for comprehending how these lipidic molecules are delivered to intracellular compartments. mdpi.com The physicochemical properties of the nanoparticle, such as its size, shape, and surface chemistry, play a significant role in determining the specific uptake pathway. nih.govmdpi.com

Endocytosis is the primary mechanism by which cells internalize nanoparticles. nih.govresearchgate.net This process involves the invagination of the cell membrane to engulf extracellular materials, forming a vesicle that is then brought into the cell. news-medical.net Pinocytosis ("cell drinking") is a form of endocytosis that can be subdivided into several distinct pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. nih.gov Once internalized, these vesicles typically traffic through the endo-lysosomal pathway, where they mature into early endosomes, then late endosomes, and may ultimately fuse with lysosomes for degradation of their contents. mdpi.com

Clathrin-mediated endocytosis (CME) is a well-characterized, receptor-dependent pathway present in all mammalian cells. nih.govnih.gov It is a primary route for the uptake of essential nutrients, such as cholesterol carried by low-density lipoprotein (LDL). nih.govnih.gov The process begins when cargo molecules in the extracellular space bind to specific receptors on the cell surface. nih.gov This binding triggers the recruitment of adaptor proteins and the protein clathrin to the inner side of the plasma membrane. news-medical.netcam.ac.uk

Clathrin molecules assemble into a lattice-like scaffold, a "coated pit," which drives the invagination of the membrane. cam.ac.uk The vesicle is eventually pinched off from the parent membrane, a step that often involves the GTPase dynamin. mdpi.com Once inside the cell, the clathrin coat is shed, and the vesicle delivers its contents to early endosomes. nih.gov From there, the cargo, such as cholesteryl esters from LDL, is trafficked to lysosomes where it is hydrolyzed to release free cholesterol for cellular use. nih.gov This pathway allows for the highly specific and efficient internalization of molecules. nih.gov

Macropinocytosis is a distinct endocytic process characterized by the non-specific, bulk uptake of extracellular fluid and solutes into large vesicles called macropinosomes. nih.govmdpi.com Unlike the receptor-focused CME, macropinocytosis is initiated by large-scale ruffling of the plasma membrane, which folds back on itself to form large, irregular vesicles (typically >0.2 µm in diameter). nih.gov

This pathway is often stimulated by growth factors and involves significant rearrangement of the actin cytoskeleton. nih.gov It is considered a form of fluid-phase endocytosis and can be a major entry route for certain nanoparticles and lipoplexes. nih.govnih.govcore.ac.uk Studies have shown that macropinocytosis is a cholesterol-sensitive mechanism and can contribute to the accumulation of cholesterol in macrophages, a key event in the formation of atherosclerotic foam cells. mdpi.comnih.gov For cholesteryl ester analogues formulated as nanoparticles, this pathway represents a high-capacity, albeit non-specific, route of cellular entry. nih.gov

Table 2: Comparison of Endocytic Pathways for Nanoparticle Uptake

Feature Clathrin-Mediated Endocytosis (CME) Macropinocytosis
Mechanism Receptor-mediated, formation of clathrin-coated pits. nih.gov Actin-driven membrane ruffling, fluid-phase uptake. nih.gov
Vesicle Size Smaller (approx. 100-150 nm). mdpi.com Larger, heterogeneous (>200 nm). mdpi.com
Cargo Specificity Highly specific, dependent on receptor binding. nih.gov Non-specific, bulk uptake of extracellular fluid and solutes. nih.gov
Key Proteins Clathrin, Adaptor Proteins (e.g., AP2), Dynamin. cam.ac.uk Actin, various signaling proteins (e.g., Rac1, Pak1). nih.gov

| Cellular Role | Nutrient uptake (e.g., LDL), receptor turnover. nih.gov | Immune surveillance, nutrient scavenging, pathogen entry. mdpi.com |

Endocytic Pathways for Nanoparticle Internalization

Low-Density Lipoprotein Receptor (LDLR)-Mediated Internalization

The cellular uptake of cholesteryl esters, including this compound, from the bloodstream is primarily accomplished through a highly specific process known as receptor-mediated endocytosis, orchestrated by the Low-Density Lipoprotein Receptor (LDLR). umn.edu Lipoproteins, particularly low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL), serve as the primary transport vehicles for cholesteryl esters in the aqueous environment of the plasma. semanticscholar.orgresearchgate.net The LDLR, a transmembrane protein, recognizes and binds to specific apolipoproteins, such as apoB-100 on LDL and apoE on other lipoproteins, at the cell surface. researchgate.netpnas.org

This binding event initiates the internalization process. researchgate.net The receptor-ligand complexes migrate laterally across the plasma membrane and cluster into specialized regions called clathrin-coated pits. researchgate.net These pits invaginate to form clathrin-coated vesicles, effectively encapsulating the lipoprotein particles and their this compound cargo, and budding off into the cytoplasm. researchgate.net This vesicular transport is a critical mechanism for clearing cholesterol-laden LDL particles from circulation. umn.edu Once inside the cell, the clathrin coat is shed, and the resulting vesicle, now an early endosome, begins its journey into the cell's interior. researchgate.net

It is noteworthy that other receptors, such as the LDLR-related protein (LRP), can also mediate the uptake of cholesteryl esters from lipoproteins that are enriched in apoE. pnas.orgnih.gov This alternative pathway underscores the existence of multiple mechanisms to ensure efficient cellular cholesterol acquisition. nih.gov

Intracellular Fate and Lysosomal Entrapment

Following internalization, the endosomes containing the LDLR-lipoprotein complexes undergo a maturation process. The internal pH of these vesicles is progressively lowered by proton pumps, causing a conformational change in the LDLR that leads to the release of its lipoprotein ligand. researchgate.net The receptors are then typically recycled back to the cell surface to mediate further rounds of lipoprotein uptake, while the liberated lipoprotein particles are trafficked to lysosomes. researchgate.net

The fusion of the late endosome with a lysosome delivers the this compound-rich core of the lipoprotein to a highly acidic and hydrolytic environment. researchgate.netnih.gov Within the lysosome, an enzyme known as lysosomal acid lipase hydrolyzes the cholesteryl esters. documentsdelivered.com This enzymatic action cleaves the ester bond, releasing free cholesterol and the corresponding fatty acid—in this case, isostearic acid—into the lysosomal lumen. nih.gov

This hydrolytic step is essential for making cholesterol available to the cell for various metabolic processes. nih.gov The process can be experimentally blocked by lysosomotropic agents like chloroquine, which raises the lysosomal pH and inhibits the acid lipase, leading to the accumulation of cholesteryl esters within the lysosomes. nih.govdocumentsdelivered.com This demonstrates that the lysosome is the primary site for the hydrolysis of internalized lipoprotein-derived cholesteryl esters. documentsdelivered.com The accumulation of free cholesterol can also be observed within these lipid-laden lysosomes under certain conditions. documentsdelivered.com

This compound in Lipid Droplet Formation and Dynamics (Cellular Models)

The free cholesterol liberated from this compound in the lysosomes does not remain there. It is transported out of the lysosome and into the cytoplasm, where its primary fate is delivery to the endoplasmic reticulum (ER). nih.gov The ER is the main site for the synthesis of neutral lipids destined for storage. creative-proteomics.com

Within the ER membrane, the enzyme acyl-CoA:cholesterol acyltransferase (ACAT) re-esterifies the free cholesterol with a fatty acyl-CoA molecule. nih.govcreative-proteomics.com This process can result in the formation of various cholesteryl esters, including the reformation of this compound, depending on the available pool of fatty acyl-CoAs. This re-esterification is a critical step because it converts the amphipathic free cholesterol into a highly nonpolar, neutral lipid that is more suitable for compact storage. creative-proteomics.com

These newly synthesized cholesteryl esters, along with triglycerides, accumulate between the two leaflets of the ER membrane. nih.gov As their concentration increases, they coalesce to form a lens-like structure that buds off from the ER into the cytoplasm, enveloped by a phospholipid monolayer derived from the cytoplasmic leaflet of the ER. nih.govdaneshyari.com This nascent structure is a lipid droplet. researchgate.net Lipid droplets function as the cell's primary reservoirs for storing neutral lipids, including cholesteryl esters, thereby buffering the cell against excess free cholesterol and preventing potential lipotoxicity. creative-proteomics.comlipotype.com In cellular models, the accumulation of cholesteryl esters is a key driver of lipid droplet formation, particularly in cell types like macrophages, where excessive uptake can lead to the formation of foam cells. creative-proteomics.com The dynamics of these droplets are tightly regulated; they can grow through the localized synthesis of more lipids on their surface or by fusing with other droplets. nih.govresearchgate.net

Table 1: Key Components in the Cellular Processing of this compound

Step Organelle/Structure Key Protein/Enzyme Function
Internalization Plasma Membrane, Clathrin-Coated Pit Low-Density Lipoprotein Receptor (LDLR) Binds apoB/apoE on lipoproteins carrying this compound. researchgate.netpnas.org
Hydrolysis Lysosome Lysosomal Acid Lipase Cleaves this compound into free cholesterol and isostearic acid. documentsdelivered.com
Re-esterification Endoplasmic Reticulum (ER) Acyl-CoA:cholesterol acyltransferase (ACAT) Re-forms cholesteryl esters from free cholesterol for storage. nih.govcreative-proteomics.com

| Storage | Lipid Droplet | N/A | Sequesters neutral lipids like this compound in the cytoplasm. creative-proteomics.comlipotype.com |

Table 2: Chemical Compounds Mentioned

Compound Name Chemical Formula Role/Context
This compound C45H80O2 (Isomer dependent) The primary subject; a cholesteryl ester transported in lipoproteins and stored in lipid droplets.
Cholesterol C27H46O A structural component of cell membranes and a precursor for steroid hormones and bile acids; released from this compound hydrolysis. noncomedogenic.co.za
Isostearic acid C18H36O2 A fatty acid component of this compound. cosmileeurope.eu
Low-Density Lipoprotein (LDL) Complex A class of lipoprotein that transports cholesterol and cholesteryl esters in the blood. semanticscholar.org
Triglyceride Variable A neutral lipid co-stored with cholesteryl esters in lipid droplets. nih.gov
Chloroquine C18H26ClN3 A lysosomotropic agent used experimentally to inhibit lysosomal hydrolysis. nih.gov

Biophysical Interactions and Membrane Organization Studies

Influence of Cholesteryl Isostearate on Lipid Bilayer Properties

The incorporation of this compound into a lipid bilayer brings about significant changes in the membrane's physical characteristics. These modifications are largely attributable to the bulky and branched nature of the isostearate chain, which disrupts the orderly arrangement of phospholipid acyl chains.

This compound generally increases membrane fluidity. The branched structure of the isostearate chain introduces steric hindrance, preventing the neighboring phospholipid acyl chains from packing tightly. This disruption of the ordered, gel-like state of the lipid bilayer leads to a more fluid, liquid-crystalline phase. Studies on branched-chain fatty acids have shown that they increase the fluidity of bilayers in a manner analogous to unsaturated fatty acids acs.orgresearchgate.net. The presence of methyl branches along the fatty acid chain reduces the ability of the hydrocarbon chains to pack in a highly ordered fashion, thereby lowering the phase transition temperature of the membrane researchgate.net. This effect contrasts with that of cholesterol, which can either increase or decrease membrane fluidity depending on the initial state of the bilayer.

The impact of branched-chain fatty acids on membrane fluidity can be summarized as follows:

FeatureEffect on Membrane Fluidity
Chain Branching Increases fluidity by disrupting tight packing of acyl chains researchgate.net.
Steric Hindrance The bulky nature of the isostearate group creates more space between lipid molecules.
Van der Waals Forces Reduced ability for close packing weakens the attractive van der Waals forces between adjacent acyl chains researchgate.net.

The introduction of this compound into a lipid bilayer leads to looser lipid packing and a potential decrease in bilayer thickness. The branched isostearate chain occupies a larger cross-sectional area within the hydrophobic core of the membrane compared to a straight-chain fatty acid of similar carbon number. This increased area per molecule results in a less condensed and more disordered arrangement of the surrounding phospholipids (B1166683).

Research on lipids with branched-chain fatty acids has demonstrated that methyl branching reduces lipid condensation and decreases bilayer thickness researchgate.net. This is a direct consequence of the formation of kinks at the branching point, which disrupts the parallel alignment of the acyl chains researchgate.net. In contrast, cholesterol is known to have a condensing effect on many phospholipid bilayers, increasing their thickness and order. The branched nature of this compound's acyl chain counteracts the ordering effect of the cholesterol moiety.

This compound, unlike cholesterol, is not capable of forming hydrogen bonds. The hydroxyl group at the 3β position of the cholesterol molecule, which is the primary site for hydrogen bonding with the polar headgroups of phospholipids or with water molecules, is esterified in this compound rsc.orgnih.gov. This fundamental difference in chemical structure means that this compound's interactions within the lipid membrane are governed primarily by van der Waals forces and hydrophobic interactions.

The absence of the hydrogen-bonding capability alters its positioning and interaction within the bilayer compared to cholesterol. While cholesterol orients itself with its hydroxyl group near the polar headgroup region of the phospholipids, this compound is a more hydrophobic molecule that is likely to reside deeper within the hydrophobic core of the bilayer.

This compound Interactions with Phospholipids and Sphingolipids

The interactions of this compound with phospholipids and sphingolipids are dictated by its amphipathic nature, albeit with a significantly larger hydrophobic component compared to cholesterol. The rigid sterol ring of the cholesterol moiety can still interact with the acyl chains of phospholipids and sphingolipids, but the bulky, branched isostearate chain introduces a significant perturbation.

In sphingolipid-rich domains, which are typically more ordered and thicker, the incorporation of this compound would be expected to be less favorable than that of cholesterol. The disruptive nature of the branched isostearate chain would likely lead to a significant energetic penalty for its inclusion in these highly ordered regions.

Role in the Organization of Epidermal Lipid Lamellae (Model Systems)

In the context of the stratum corneum, the outermost layer of the skin, the intercellular lipid matrix is composed of a complex mixture of ceramides (B1148491), cholesterol, and free fatty acids. This lipid matrix is organized into highly ordered lamellar structures that are crucial for the skin's barrier function nih.govcosrx.comscispace.com.

Cholesteryl esters are a minor component of the stratum corneum lipids. Model system studies suggest that the organization of the epidermal lipid lamellae is highly dependent on the specific geometry and interactions of its lipid components researchgate.netnih.gov. The presence of lipids with branched chains can influence the packing and phase behavior of these complex lipid mixtures.

Given the branched nature of its acyl chain, this compound would be expected to disrupt the highly ordered, orthorhombic packing of the ceramides and free fatty acids that is characteristic of the stratum corneum's lipid lamellae. This disruption could lead to localized regions of increased fluidity within the lipid matrix. The length of the fatty acid chains in the ceramides and free fatty acids is known to be a critical determinant of the lamellar organization nih.gov. The introduction of a branched-chain lipid like this compound could interfere with the optimal packing of these very long-chain fatty acids, potentially affecting the stability and permeability of the skin barrier.

Computational and Theoretical Modeling of Cholesteryl Isostearate Behavior

Molecular Dynamics (MD) Simulations for Atomic-Scale Properties

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry for studying cholesteryl esters. By simulating the movement of atoms and molecules over time, MD provides a detailed view of their structural and dynamic properties. Although specific studies on cholesteryl isostearate are limited, research on analogous cholesteryl esters, such as cholesteryl oleate, offers significant transferable insights into how these molecules behave in environments like the core of lipoprotein particles. nih.gov

MD simulations have been employed to understand the atomic-scale properties of cholesteryl ester systems under isotropic conditions, which mimic the non-aqueous, disordered core of low-density lipoprotein (LDL) particles. nih.gov In these simulations, systems typically comprising over 100 cholesteryl ester molecules are constructed and their behavior is observed at temperatures that ensure a liquid isotropic phase, such as 60°C. nih.gov

Key findings from these simulations indicate that while the system lacks long-range translational order, as expected for a fluid phase, there is significant short-range orientational order. nih.gov The rigid sterol rings of neighboring molecules tend to align with each other over distances comparable to the size of a single molecule. nih.gov This suggests localized, transient ordering even within a globally isotropic environment. Dynamically, the diffusion of cholesteryl ester molecules is a slow process, with diffusion coefficients measured to be in the order of 2 × 10⁻⁹ cm²/s, which is considerably slower than lipid diffusion in most membrane phases. nih.gov

Table 1: Summary of MD Simulation Findings for Cholesteryl Esters in Isotropic Environments

PropertyObservation from MD SimulationsReference
Translational OrderAbsent, characteristic of a fluid (liquid) phase. nih.gov
Orientational OrderSignificant short-range orientational order between sterol rings, persisting over a molecular size. nih.gov
Diffusion CoefficientSlow, on the order of 2 × 10⁻⁹ cm²/s at 60°C. nih.gov
Intramolecular ConformationThe fatty acyl chain shows a broad orientational distribution with respect to the sterol moiety, indicating flexibility with both extended and bent structures. nih.gov

Atomistic MD simulations have been used to model the interaction of cholesteryl esters with phospholipid monolayers and bilayers, which is crucial for understanding their role in lipoproteins and cellular lipid droplets. nih.govnih.gov These models often consist of a core of cholesteryl esters surrounded by a monolayer of phospholipids (B1166683) like palmitoyl-oleoyl-phosphatidylcholine (POPC), submerged in an aqueous solvent. nih.govnih.gov

A consistent finding from these simulations is that cholesteryl esters are predominantly located in the hydrophobic core of these assemblies. nih.govnih.gov Their solubility within the phospholipid monolayer is very low. nih.govnih.gov When a few cholesteryl ester molecules do enter the monolayer, they adopt specific conformations to minimize exposure of their hydrophobic parts to water. The ester bond region may interact with water, while the sterol ring and the isostearate chain orient towards the lipid interior. nih.gov The orientation of the sterol moiety changes depending on its location; it is largely isotropic deep within the core but becomes ordered perpendicularly to the system normal as it approaches the phospholipid interface. nih.govnih.gov

Molecular order parameters are quantitative measures used to describe the degree of alignment of molecules or parts of molecules within a system. mpg.de In MD simulations of cholesteryl esters, these parameters are calculated to characterize both intermolecular and intramolecular ordering.

The intermolecular orientational order parameter, often denoted as SRR, quantifies the tendency of the sterol rings of different molecules to align with each other. nih.gov Studies in isotropic systems show that SRR is significant at short distances, confirming the presence of local ordering, but decays to zero at longer distances, consistent with a liquid phase. nih.gov

Intramolecular order parameters describe the ordering of the fatty acyl chain (like isostearate) relative to the rigid sterol ring of the same molecule. nih.gov Simulations have shown that the bonds along the fatty acyl chain are weakly ordered with respect to the sterol structure. nih.gov This reflects the significant conformational flexibility of the long, branched isostearate chain, which can fluctuate between extended and more bent, folded conformations. nih.govnih.gov

In silico studies focusing on the interaction of cholesterol with various solvents provide a basis for understanding the behavior of the structurally similar this compound. researchgate.net Due to its large, nonpolar structure, consisting of the sterol backbone and the long isostearate tail, this compound is extremely hydrophobic. The ester linkage is less polar than the hydroxyl group of free cholesterol, further reducing its affinity for polar solvents like water.

MD simulations of cholesterol in different solvents show that its interactions are dominated by its hydrophobic character. researchgate.net In highly polar solvents such as water, the hydrophobic effect is pronounced, driving the molecules to aggregate to minimize the unfavorable contact between their nonpolar surfaces and water. researchgate.net In contrast, they are readily dispersed in nonpolar solvents. researchgate.net For this compound, this effect would be even more significant. The hydrophobic interactions are the primary driver for its sequestration into the core of lipoproteins and lipid droplets, away from the aqueous environment. acs.org

Quantum Mechanical (QM) Approaches for Electronic Structure

Quantum mechanical (QM) methods are used to study the electronic structure of molecules, providing insights into properties like charge distribution, bond stability, and reactivity. While comprehensive QM studies specifically targeting this compound are not widely available in the literature, the application of these methods can be described.

Approaches such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) could be used to:

Calculate the partial atomic charges on each atom of this compound. This information is fundamental for developing accurate force fields used in classical MD simulations.

Analyze the electronic nature of the ester bond linking the cholesterol moiety and the isostearate chain, determining its reactivity and interaction potential.

Investigate noncovalent interactions, such as van der Waals forces and potential π-stacking between the sterol rings of adjacent molecules, which contribute to the local ordering observed in MD simulations.

Theoretical Frameworks for Lipid-Cholesteryl Ester Systems

The behavior of this compound in biological contexts is understood through theoretical frameworks that describe its organization within lipid assemblies. The primary model is that of a phase-separated system, particularly relevant to lipoproteins like LDL. nih.gov

This framework posits that due to their extreme hydrophobicity, cholesteryl esters form a distinct, oily core phase that is physically separate from the surrounding amphipathic phospholipid monolayer and the external aqueous environment. nih.govnih.gov MD simulations strongly support this core/surface model, showing a clear demarcation between the cholesteryl ester core and the phospholipid monolayer. nih.govnih.gov This phase separation is a critical organizing principle, as it dictates the structure of lipoproteins and intracellular lipid droplets and is essential for their function in transporting and storing neutral lipids. nih.gov This model also explains why the availability of cholesteryl esters for enzymatic action is dependent on their ability to move from the core to the surface of the particle. nih.gov

Emerging Research Avenues and Future Directions

Investigation of Oxidized Cholesteryl Isostearate Variants

While cholesteryl esters are often considered biologically inert storage molecules, their oxidized derivatives are gaining recognition as potent signaling molecules with significant biological activities. frontiersin.org The investigation into oxidized this compound variants is an emerging field, drawing parallels from the well-documented research on other oxidized cholesteryl esters (oxCEs).

Oxidation of cholesteryl esters can occur on both the cholesterol moiety and the fatty acyl chain. acs.orgresearchgate.netnih.gov For this compound, the branched isostearic acid chain presents a unique substrate for oxidation compared to the more commonly studied polyunsaturated fatty acids. Research in this area focuses on several key aspects:

Mechanisms of Oxidation: Studies are exploring both enzymatic and non-enzymatic, free-radical-mediated oxidation of this compound. This involves identifying the specific reactive oxygen species and enzymes responsible for generating oxidized variants.

Structural Characterization: Advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are crucial for identifying and characterizing the diverse range of oxidized products. acs.orgresearchgate.netnih.gov These methods help in pinpointing the location of oxidative modifications, such as the formation of hydroperoxides, hydroxides, ketones, and aldehydes on the isostearate chain or the cholesterol ring. acs.orgresearchgate.netnih.gov

Biological Activity: A primary focus is to determine the biological consequences of these oxidized variants. Research on other oxCEs has shown their involvement in inflammatory responses and cellular signaling pathways. nih.govnih.gov Future studies on oxidized this compound will likely investigate its potential role in similar processes, particularly in skin biology, given its prevalence in cosmetic formulations.

Table 1: Analytical Approaches for the Study of Oxidized Cholesteryl Esters

Analytical TechniqueApplication in oxCE ResearchKey Findings Enabled
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Separation and identification of various oxCE species. acs.orgresearchgate.netnih.govStructural elucidation of isomers, determination of oxidation sites (cholesterol vs. fatty acid). acs.orgresearchgate.netnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)Quantification of total and esterified cholesterol after derivatization. biorxiv.orgMeasurement of overall cholesterol and cholesteryl ester content. biorxiv.org
Enzyme-Linked Immunosorbent Assays (ELISA)Detection of specific oxidized lipid epitopes. escholarship.orgQuantification of total oxidized phospholipids (B1166683) and cholesteryl esters in biological samples. escholarship.org

Interplay of this compound with Other Complex Lipid Classes in Model Systems

The functional properties of this compound in various formulations are dictated by its interactions with other lipid molecules. Model systems, such as lipid bilayers and monolayers, are instrumental in elucidating these interactions at a molecular level.

Current research in this domain is focused on understanding how this compound influences the physicochemical properties of lipid membranes. Key areas of investigation include:

Membrane Fluidity and Ordering: Studies using techniques like differential scanning calorimetry are examining how the incorporation of this compound, with its bulky, branched chain, affects the phase behavior and fluidity of phospholipid membranes. nih.gov

Domain Formation: The interaction of this compound with other lipids, such as sphingolipids and other sterols, is being investigated for its potential to promote or inhibit the formation of lipid rafts or domains within a membrane. researchgate.net This is particularly relevant for understanding its role in the stratum corneum and in cosmetic emulsions.

Interfacial Properties: Langmuir trough studies on mixed monolayers are providing insights into the surface behavior of this compound in combination with other lipids. mdpi.comcnr.it These studies are crucial for understanding its function as an emollient and stabilizer in topical applications.

Table 2: Model Systems for Studying Lipid Interactions

Model SystemResearch FocusParameters Measured
Lipid Bilayers (Liposomes)Phase behavior, membrane permeability, and cholesterol dynamics. nih.govrsc.orgnih.govPhase transition temperature, membrane fluidity, and lipid packing.
Monolayers (Langmuir-Blodgett films)Surface pressure-area isotherms, lipid mixing, and surface rheology. mdpi.comcnr.itMolecular area, surface potential, and viscoelastic properties. mdpi.com
NanodiscsStudy of membrane proteins in a native-like lipid environment. mdpi.comProtein-lipid interactions and conformational changes.

Development of Novel Analytical Probes for this compound Tracking in Cellular Environments

To understand the fate of this compound within biological systems, particularly its penetration and distribution in the skin, the development of specific and sensitive analytical probes is essential. While the direct tracking of this compound is challenging, research into fluorescently labeled cholesterol and cholesteryl esters provides a roadmap for future developments.

Emerging strategies in this area include:

Fluorescent Labeling: The synthesis of this compound analogues tagged with environmentally sensitive fluorophores like BODIPY (boron-dipyrromethene) and NBD (nitrobenzoxadiazole) is a promising approach. nih.govresearchgate.netnih.govbiorxiv.org These probes would allow for real-time imaging of its localization and dynamics within cells and tissues using advanced microscopy techniques.

Click Chemistry: The use of bioorthogonal chemistry, such as "click" reactions, allows for the attachment of various reporter molecules (including fluorophores) to alkyne-modified this compound. nih.govresearchgate.net This provides a versatile platform for creating a range of probes for different analytical applications.

Mass Spectrometry Imaging (MSI): Techniques like MALDI (Matrix-Assisted Laser Desorption/Ionization) and DESI (Desorption Electrospray Ionization) are being developed for the label-free imaging of lipids directly in tissue sections. researchgate.netnih.gov Future advancements in these technologies could enable the direct visualization of the spatial distribution of this compound in skin cross-sections. researchgate.net

Table 3: Probes for Tracking Cholesteryl Esters

Probe TypePrincipleAdvantagesChallenges
Intrinsic Fluorescence (e.g., dehydroergosterol)Utilizes naturally fluorescent sterols. nih.govresearchgate.netMinimally perturbative to the molecule's structure. nih.govresearchgate.netLow quantum yield and UV excitation can cause photodamage. nih.govresearchgate.net
Extrinsic Fluorophores (e.g., BODIPY, NBD)Covalent attachment of a fluorescent dye. nih.govresearchgate.netnih.govbiorxiv.orgHigh brightness and photostability. biorxiv.orgThe bulky fluorophore may alter the molecule's behavior. biorxiv.org
Alkyne-Tagged Probes (for Click Chemistry)Introduction of a small alkyne handle for subsequent labeling. nih.govresearchgate.netVersatility in attaching different reporter molecules. nih.govresearchgate.netRequires a two-step labeling process.

Advancements in In Vitro Systems for Studying this compound Dynamics

To bridge the gap between simple model systems and complex in vivo environments, researchers are developing and refining sophisticated in vitro systems to study the behavior of lipids like this compound.

These advanced systems include:

Reconstituted Membrane Systems: The use of supported lipid bilayers and giant unilamellar vesicles (GUVs) allows for the study of interactions between this compound-containing membranes and other biological molecules under controlled conditions. mdpi.com These systems are crucial for investigating mechanisms of membrane fusion and lipid transfer.

Cell Culture Models: Cultured skin cells, such as keratinocytes and fibroblasts, provide a more biologically relevant context to study the uptake, metabolism, and cellular effects of topically applied this compound. nih.govnih.gov These models can be used to assess its impact on cellular lipid homeostasis and signaling pathways.

Organoid Models: The development of three-dimensional skin organoids offers a highly physiological in vitro model that mimics the structure and function of human skin. creative-proteomics.com These models will be invaluable for studying the penetration, distribution, and long-term effects of this compound in a more realistic setting.

These emerging research avenues are poised to significantly enhance our understanding of this compound, moving beyond its current applications and uncovering its potential roles in biological processes and advanced material science.

Q & A

Basic Research Question

  • Reversed-Phase HPLC (rpHPLC) : Optimized using C18 columns with acetonitrile/dichloromethane gradients. Retention times vary based on ester chain length and branching .
  • LC-MS/MS : Provides high sensitivity for trace quantification, with electrospray ionization (ESI) in positive ion mode targeting [M+NH₄]⁺ adducts (m/z ~673) .
  • Enzymatic Hydrolysis : Cholesterol ester hydrolase releases free cholesterol, quantified via cholesterol oxidase-coupled assays (absorbance at 500 nm) .
    Validated protocols require internal standards (e.g., deuterated analogs) to correct for matrix effects .

What experimental strategies can resolve discrepancies in reported biological activities of this compound across different studies?

Advanced Research Question
Discrepancies often arise from:

  • Matrix Effects : Use lipid-free bovine serum albumin (BSA) to standardize cellular uptake assays .
  • Batch Variability : Implement nuclear magnetic resonance (NMR) to verify esterification completeness and purity .
  • Dynamic Light Scattering (DLS) : To confirm nanoparticle size uniformity in delivery studies .
    Meta-analyses should stratify data by experimental conditions (e.g., pH, temperature) and report lipid/protein ratios .

How can machine learning approaches optimize chromatographic separation parameters for this compound in lipidomic studies?

Advanced Research Question
Artificial neural networks (ANN) combined with genetic algorithms (GA) can model solvent gradients and column temperatures to maximize resolution. Steps include:

  • Fractional Factorial Design : To reduce parameter space (e.g., acetonitrile concentration, flow rate) .
  • Response Surface Methodology (RSM) : To predict optimal conditions for separating this compound from co-eluting triglycerides .
    This approach reduces trial-and-error experimentation and improves throughput in lipidomics workflows .

What synthetic routes are employed to produce high-purity this compound for research applications?

Basic Research Question

  • Esterification : Cholesterol reacts with isostearoyl chloride in anhydrous pyridine, followed by silica gel chromatography (hexane:ethyl acetate = 9:1) .
  • Purity Validation : Thin-layer chromatography (TLC) with iodine vapor detection and HPLC-ELSD (evaporative light scattering detection) .
  • Storage : Store under argon at -20°C to prevent oxidation .

What role does this compound play in modulating membrane microdomain organization and signaling pathways?

Advanced Research Question
this compound integrates into lipid rafts, altering membrane curvature and protein recruitment. Key methods:

  • Fluorescence Resonance Energy Transfer (FRET) : To probe proximity between raft markers (e.g., GM1 ganglioside) and signaling proteins .
  • Atomic Force Microscopy (AFM) : To visualize nanoscale domain formation in supported lipid bilayers .
  • Knockdown Studies : siRNA targeting cholesterol esterases to isolate isostearate-specific effects .
    Its branched chain may disrupt canonical raft structure, influencing receptor tyrosine kinase signaling .

How should researchers address solubility challenges of this compound in aqueous experimental systems?

Basic Research Question

  • Co-Solvents : Use cyclodextrins (e.g., HP-β-CD) or ethanol (≤2% v/v) to enhance aqueous dispersion .
  • Nanocarriers : Incorporate into liposomes (e.g., DOPC/cholesterol formulations) or nanoemulsions (Tween-80 stabilizer) .
  • Sonication : High-intensity ultrasound (20 kHz, 5 min) to reduce aggregate size .
    Solubility limits should be quantified via nephelometry or UV-Vis turbidity assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.